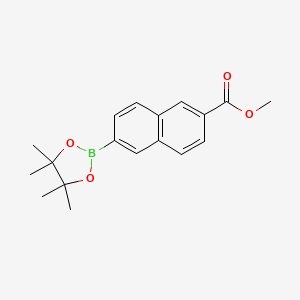

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

説明

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (CAS: 736989-93-8) is a boronate ester derivative featuring a naphthoate backbone substituted with a pinacol-protected boron moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications . Its crystal structure has been resolved via X-ray diffraction, confirming the planar geometry of the naphthalene ring and the tetrahedral coordination of the boron atom .

特性

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-9-8-12-10-14(16(20)21-5)7-6-13(12)11-15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDOOEMXFXWHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682235 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736989-93-8 | |

| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Borylation

- Catalyst System: Pd2(dba)3 as palladium source combined with XPhos ligand.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source, potassium acetate as base.

- Solvent: Often a green solvent mixture such as choline chloride/glycerol (1:2) eutectic mixture.

- Reaction Conditions: Typically conducted at mild temperatures (~80 °C) for 1 hour.

- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Yields: Reported yields for similar aryl boronate esters prepared by this method range from 68% to 82%, indicating good efficiency and reproducibility.

Example Reaction Conditions (from related aryl boronate esters):

| Component | Amount | Equivalents |

|---|---|---|

| Pd2(dba)3 | 9.1 mg (0.01 mmol) | 2.0 mol% |

| XPhos | 9.5 mg (0.02 mmol) | 4.0 mol% |

| Potassium acetate | 98 mg (1.0 mmol) | 2.0 eq |

| Bis(pinacolato)diboron | 152 mg (0.6 mmol) | 1.2 eq |

| 6-Bromo-methyl naphthoate* | 0.5 mmol | 1.0 eq |

| Solvent | Choline chloride/Glycerol (1:2) | — |

| Reaction time | 1 hour | — |

| Temperature | 80 °C | — |

*Note: The substrate is analogous to methyl 6-bromo-2-naphthoate, the precursor to the target compound.

This method is adapted from procedures used for similar aryl boronate esters and is expected to be applicable for methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate with minor optimization.

Iridium-Catalyzed Directed ortho C-H Borylation

An alternative and more direct approach involves iridium-catalyzed C-H borylation directed by the ester group on the naphthalene ring.

- Catalyst System: [IrOMe(cod)]2 combined with a newly developed air-stable Si,S-chelating ligand.

- Reagents: Bis(pinacolato)diboron (B2pin2) as boron source.

- Solvent: 2-Methyltetrahydrofuran (2-Me-THF).

- Reaction Conditions: Conducted under nitrogen atmosphere in a sealed pressure tube at 80 °C for 16 hours.

- Procedure: The iridium catalyst and ligand are pre-stirred before adding the methyl naphthoate substrate and B2pin2.

- Purification: Standard silica gel chromatography.

- Advantages: This method avoids the need for pre-functionalized halogenated substrates and allows regioselective borylation at the ortho position relative to the ester.

| Component | Amount | Equivalents |

|---|---|---|

| [IrOMe(cod)]2 | 5 mg (0.0075 mmol) | 0.015 equiv |

| Si,S-chelating ligand | 4 mg (0.015 mmol) | 0.03 equiv |

| Bis(pinacolato)diboron (B2pin2) | 154 mg (1.2 equiv) | 1.2 eq |

| Methyl 2-naphthoate substrate | 0.5 mmol | 1.0 eq |

| Solvent | 0.5 mL 2-Me-THF | — |

| Temperature | 80 °C | — |

| Reaction time | 16 hours | — |

This method was demonstrated for methyl benzoates and structurally related compounds and can be adapted for methyl 6-naphthoate derivatives.

Summary Table of Preparation Methods

| Method | Catalyst System | Substrate Type | Boron Source | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd2(dba)3 + XPhos | 6-Bromo-methyl naphthoate | Bis(pinacolato)diboron | Choline chloride/Glycerol | 80 °C | 1 hour | 68-82 | Requires halogenated precursor |

| Ir-Catalyzed Directed C-H Borylation | [IrOMe(cod)]2 + Si,S-ligand | Methyl 6-naphthoate | Bis(pinacolato)diboron | 2-Me-THF | 80 °C | 16 hours | Moderate to good | Direct borylation without halogenation |

Research Findings and Notes

- The palladium-catalyzed method is well-established for aryl bromides and provides high yields with relatively short reaction times.

- The iridium-catalyzed directed C-H borylation offers a more atom-economical route by bypassing the need for pre-functionalization but requires longer reaction times and specialized ligands.

- Both methods utilize bis(pinacolato)diboron as a stable, commercially available boron source that forms the pinacol boronate ester moiety characteristic of the target compound.

- Purification is typically achieved by silica gel chromatography using petroleum ether and ethyl acetate mixtures, yielding the pure methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate as a solid or oil depending on conditions.

- Structural characterization is commonly performed by NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry, confirming the presence of the boronate ester and methyl ester functionalities.

化学反応の分析

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Conditions: Reactions are typically carried out under inert atmospheres, at elevated temperatures, and in solvents such as toluene, DMF, or ethanol.

Major Products

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of boronic acids or alcohols.

Substitution: Formation of various ester derivatives.

科学的研究の応用

Chemical Properties and Structure

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate has the molecular formula and a molecular weight of approximately 312.2 g/mol. The compound features a naphthalene moiety with a boron-containing dioxaborolane group, which enhances its reactivity and utility in various chemical reactions.

Medicinal Chemistry Applications

The compound's boron-containing structure makes it an attractive candidate for drug development. Boron compounds are known for their ability to interact with biological systems and have been explored for their therapeutic potential.

Case Study: Anticancer Activity

Research has indicated that derivatives of boron compounds exhibit anticancer properties. For instance, studies have shown that methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate can be utilized in the synthesis of compounds that target cancer cells by inhibiting specific pathways involved in tumor growth .

Organic Synthesis

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Table: Cross-Coupling Reactions Involving Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst in aqueous medium | 85 | |

| Sonogashira Reaction | CuI catalyst with alkyne | 75 | |

| Negishi Coupling | Zn catalyst with aryl halides | 80 |

These reactions highlight the compound's utility in generating new materials with tailored properties for various applications.

Materials Science

In materials science, methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate has been investigated for its potential use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymerization

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research indicates that polymers modified with boron-containing compounds exhibit improved resistance to thermal degradation and enhanced mechanical strength .

作用機序

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.

類似化合物との比較

Positional Isomers on the Naphthoate Backbone

- Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (QD-5375; CAS: 409369-93-3): This positional isomer substitutes the boron group at the 3-position of the naphthoate ring instead of the 6-position.

Benzoate Derivatives with Boronate Esters

- Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2157414-14-5) :

Replacing the naphthoate with a benzoate backbone reduces molecular weight and alters electronic properties. The methyl group at the 2-position introduces steric effects, which may slow reaction kinetics in cross-couplings compared to the unsubstituted naphthoate analog .

Complex Boron-Containing Heterocycles

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS: 950511-16-7) :

This compound integrates a diazaborinine ring system, conferring rigidity and unique electronic properties. Such structural complexity may limit solubility but enhance selectivity in catalytic applications .

Comparative Data Table

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to benzoate analogs due to the electron-withdrawing naphthoate group, which stabilizes the transition state during transmetallation . However, diazaborinine derivatives (e.g., CAS: 950511-16-7) show higher selectivity in forming biaryls under mild conditions .

Commercial Availability and Purity

The target compound is commercially available (e.g., Hangzhou Yuhao Chemical) with ≥95% purity, comparable to analogs like QD-5375 (95%) and Methyl 2-methoxy-3-(pinacolato)benzoate (98%) . Pricing varies significantly, with complex heterocycles (e.g., CAS: 950511-16-7) costing up to $100/100mg due to synthetic challenges .

生物活性

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate is a boron-containing compound with potential applications in medicinal chemistry and material science. The unique structure of this compound suggests various biological activities that merit detailed exploration. This article reviews available literature on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C18H21BO4

- Molecular Weight : 305.16 g/mol

The structural representation highlights the presence of a naphthoate moiety and a dioxaborolane group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate is limited but suggests several key areas of interest:

Anticancer Activity

Studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways related to apoptosis and cell proliferation. For instance:

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Boron compounds are known for their antimicrobial activity. The presence of the dioxaborolane moiety may enhance this property by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Research Finding : In vitro assays revealed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging evidence suggests that some boron compounds may have neuroprotective effects due to their ability to modulate neurotransmitter levels or protect against oxidative stress.

- Research Finding : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage in preclinical models .

The biological activity of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. The dioxaborolane group may interact with active sites of enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways such as MAPK or PI3K/Akt pathways that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can scavenge ROS, thereby reducing oxidative stress in cells.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ), where methyl 6-bromo-2-naphthoate reacts with a boronic ester precursor. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., phosphines).

- Base : Na₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., toluene/water).

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) ().

Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ().

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirms regioselectivity of the boronic ester group. For example, the methyl ester (δ ~3.9 ppm in ¹H NMR) and aromatic protons (δ 7.5–8.5 ppm) are diagnostic ().

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁BO₄: 316.1543) ().

- X-ray crystallography : Resolves bond lengths (e.g., B–O ~1.36 Å) and dihedral angles ().

Q. How is this compound utilized in cross-coupling reactions?

It acts as a boron nucleophile in Suzuki-Miyaura couplings to form biaryl or heteroaryl systems. Example protocol:

- React with aryl halides (e.g., bromobenzene) under Pd catalysis.

- Monitor reaction progress via TLC (hexane/EtOAc) and isolate via aqueous workup ().

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding Suzuki couplings involving this compound?

- Ligand screening : Bidentate ligands (e.g., XPhos, SPhos) enhance catalytic activity for sterically hindered substrates ().

- Solvent effects : DMF or THF improves solubility of polar intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield ().

- Mechanistic analysis : Use DFT calculations to study transmetalation barriers ().

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. How does the steric bulk of the dioxaborolane group influence reactivity?

- Steric hindrance : Slows transmetalation in cross-couplings but improves stability against protodeboronation.

- Electronic effects : The electron-rich boron center enhances nucleophilicity in Miyaura borylation ().

- Competitive side reactions : Monitor for homocoupling (e.g., via GC-MS) and adjust Pd loading ().

Q. What are the decomposition pathways under ambient storage conditions?

- Hydrolysis : Boronic ester hydrolyzes to boronic acid in humid environments (confirmed by ¹¹B NMR).

- Mitigation : Store under anhydrous conditions (N₂ atmosphere, molecular sieves) ().

- Thermal stability : TGA analysis shows decomposition onset at ~200°C ().

Methodological Considerations

Q. How to analyze conflicting NMR data for this compound?

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves rotational barriers in the naphthoate group.

- Impurity identification : Compare with HRMS data to detect residual Pd catalysts or unreacted precursors ().

Q. What computational tools predict reactivity in C–H borylation reactions?

- DFT modeling : Gaussian09 with B3LYP/6-31G* basis set calculates activation energies for B–C bond formation ().

- Molecular docking : Assess steric clashes in transition states (e.g., using AutoDock Vina) ().

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。